![molecular formula C14H15N3O2S B2679132 6-(苯乙基磺酰)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 1448131-44-9](/img/structure/B2679132.png)

6-(苯乙基磺酰)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine derivatives have been developed drastically as potent anticancer agents .

Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 and enhanced biological potential .Chemical Reactions Analysis

Pyrimidine derivatives are vital in several chemical reactions . For instance, the reactions with halopyridines were explored for the preparation of the 5,6-unsubstituted 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediate .Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .科学研究应用

化学合成与反应性

吡咯并[2,3-d]嘧啶作为多功能底物

与查询化合物密切相关的吡咯并[2,3-d]嘧啶,可作为各种化学反应的多功能底物,包括环加成反应和迈克尔型反应。这些反应允许合成多种杂环化合物,这些化合物在药学化学中对于创建药理活性分子至关重要 (Walsh 等人,1988)。

生物活性与药物设计

抗肿瘤和抗病毒核苷

吡咯并[2,3-d]嘧啶核苷表现出显着的生物活性,包括针对癌细胞的有效细胞抑制或细胞毒作用以及强大的抗病毒特性。这些化合物旨在干扰细胞中的 DNA 或 RNA 过程,使它们成为抗肿瘤和抗病毒疗法的潜在候选者 (Perlíková 和 Hocek,2017)。

分子识别与晶体学

阳离子互变异构和分子识别

研究嘧啶及其相互作用,包括氢键和阳离子互变异构,提供了对药物作用至关重要的分子识别过程的见解。了解这些相互作用可以指导基于分子识别原理的靶向作用药物的设计 (Rajam 等人,2017)。

非线性光学性质

非线性光学应用

杂环化合物,包括嘧啶,已在非线性光学 (NLO) 领域显示出有希望的应用。例如,对硫代嘧啶衍生物的研究揭示了这些分子在光电和 NLO 应用中的潜力,强调了嘧啶衍生物在材料科学中的广泛适用性 (Hussain 等人,2020)。

作用机制

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

未来方向

Pyrimidine derivatives have shown a therapeutic interest or have already been approved for use as therapeutics . The future directions in this field could involve the development of more potent and efficacious anticancer drugs with pyrimidine scaffold . Further biological and pharmacological screening of the most active compounds against drug-resistant microbial strains is also encouraged .

属性

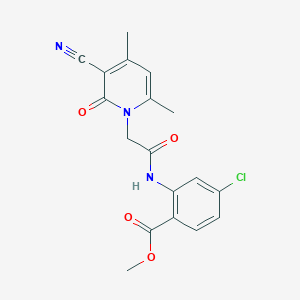

IUPAC Name |

6-(2-phenylethylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c18-20(19,7-6-12-4-2-1-3-5-12)17-9-13-8-15-11-16-14(13)10-17/h1-5,8,11H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMHAIDSJDDBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2679052.png)

![(4-Benzhydrylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2679059.png)

![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2679060.png)

![N-(furan-2-ylmethyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2679065.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2679066.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2679067.png)

![3-[4-(2,6-Dimethoxy-pyrimidin-4-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2679069.png)